(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroindenamine core with methoxy groups at the 5 and 6 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydroindenamine core.
Methoxylation: Methoxy groups are introduced at the 5 and 6 positions through a series of reactions involving methanol and appropriate catalysts.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Methoxylation: Using industrial-grade methanol and catalysts.
Automated Resolution: Employing automated chiral resolution systems.
Salt Formation: Conducting the hydrochloride formation in large reactors with precise control over temperature and pH.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted indenamines depending on the reagents used.
Scientific Research Applications
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.
Other Methoxy-Substituted Indenamines: Compounds with similar structures but different substitution patterns.
Uniqueness
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds.
Properties
IUPAC Name |
(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULANTAURATVCM-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CCC2=C1)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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